Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(naphthalen-2-yl)propanoate
CAS No.:
Cat. No.: VC13609611
Molecular Formula: C19H22ClNO4
Molecular Weight: 363.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H22ClNO4 |
|---|---|
| Molecular Weight | 363.8 g/mol |
| IUPAC Name | chloromethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-naphthalen-2-ylpropanoate |
| Standard InChI | InChI=1S/C19H22ClNO4/c1-19(2,3)25-18(23)21-16(17(22)24-12-20)11-13-8-9-14-6-4-5-7-15(14)10-13/h4-10,16H,11-12H2,1-3H3,(H,21,23)/t16-/m0/s1 |
| Standard InChI Key | ASIDTBBGUSLWQR-INIZCTEOSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CC1=CC2=CC=CC=C2C=C1)C(=O)OCCl |
| SMILES | CC(C)(C)OC(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)OCCl |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)OCCl |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s structure features three critical components:
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Chloromethyl ester: A reactive group enabling further derivatization through nucleophilic substitution .
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Boc-protected amino group: The tert-butoxycarbonyl group shields the amine during multi-step syntheses, a common strategy in peptide chemistry .
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Naphthalen-2-yl moiety: This aromatic system enhances lipophilicity, potentially improving membrane permeability in drug candidates .
The stereochemistry at the C2 position (S-configuration) is crucial for its biological interactions, as enantiomeric purity often dictates pharmacological activity . The InChIKey ASIDTBBGUSLWQR-INIZCTEOSA-N confirms its unique spatial arrangement .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₂₂ClNO₄ | |
| Molecular Weight | 363.8 g/mol | |
| CAS Number | 2137062-37-2 | |
| IUPAC Name | Chloromethyl (2S)-2-[(tert-butoxycarbonyl)amino]-3-(naphthalen-2-yl)propanoate |
Spectroscopic and Computational Data
While experimental spectral data (NMR, IR) are absent in available sources, computational models predict characteristic signals:
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¹H NMR: Peaks for naphthalene protons (δ 7.2–8.5 ppm), Boc methyl groups (δ 1.4 ppm), and chloromethyl (δ 4.2–4.5 ppm) .
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Mass Spectrometry: A molecular ion peak at m/z 363.8 with fragments corresponding to Boc (57 Da) and naphthalene loss.
Synthesis and Reaction Optimization
Synthetic Pathways
The synthesis involves sequential protection, coupling, and esterification steps:
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Boc Protection: (2S)-2-amino-3-(naphthalen-2-yl)propanoic acid is treated with di-tert-butyl dicarbonate (Boc₂O) under basic conditions .
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Chloromethyl Esterification: The Boc-protected amino acid reacts with chloromethyl chlorocarbonate in the presence of a base like triethylamine .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Boc Protection | Boc₂O, DMAP, DCM, 0°C → RT | 85–90 |
| Esterification | ClCH₂OCOCl, Et₃N, THF, −20°C | 70–75 |
Challenges and Side Reactions
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Racemization Risk: Elevated temperatures during esterification may compromise the S-configuration, necessitating strict temperature control.
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Byproduct Formation: Competing reactions at the naphthalene ring (e.g., electrophilic substitution) require inert atmospheres and anhydrous solvents .
Applications in Pharmaceutical Development
Intermediate in Peptide Synthesis
The Boc group’s orthogonality allows selective deprotection under acidic conditions (e.g., HCl/dioxane), enabling sequential peptide chain elongation . The chloromethyl ester serves as a leaving group, facilitating nucleophilic displacement by amine nucleophiles in solid-phase synthesis .
Future Directions and Research Gaps
Underexplored Areas
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Toxicological Profiling: No data exist on acute toxicity or metabolic pathways, critical for preclinical development.
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Catalytic Asymmetric Synthesis: Current routes rely on chiral starting materials; catalytic methods could enhance efficiency.
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